Maximin 39
Description
Maximin 39 is a bioactive peptide isolated from amphibian skin secretions, notable for its antimicrobial and cytotoxic properties. Structurally, it belongs to the maximin family of α-helical peptides, characterized by a 39-amino-acid sequence with a C-terminal amidation. Its mechanism of action involves disrupting microbial membranes via hydrophobic and electrostatic interactions, a common trait among cationic antimicrobial peptides (CAMPs) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGTKFLGGVKTALKGALKELAFTYVN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Criteria
Maximin 39 shares structural homology with other maximin peptides (e.g., Maximin 1–5, Maximin H5) and broader CAMP families like magainins and temporins. Key differentiating factors include:
| Parameter | This compound | Magainin-2 | Temporin A | Maximin H5 |
|---|---|---|---|---|
| Amino Acid Length | 39 residues | 23 residues | 13 residues | 17 residues |
| Net Charge | +7 (at pH 7) | +4 | +3 | +6 |
| Primary Target | Gram-negative bacteria | Broad-spectrum | Gram-positive bacteria | Cancer cells |
| Key Modification | C-terminal amidation | None | N-terminal acetylation | None |
| Hemolytic Activity | Moderate (20% at 50 μM) | Low (<10% at 50 μM) | High (>50% at 50 μM) | High (>60% at 50 μM) |
Table 1: Structural and functional comparison of this compound with related peptides. Data derived from peptide databases and toxicity assays .
Stability and Pharmacokinetics
Compared to temporins, this compound demonstrates superior serum stability (t₁/₂ > 6 hours in human serum), attributed to its C-terminal amidation and reduced protease cleavage sites. However, its pharmacokinetic profile remains less studied than clinically advanced peptides like LL-37, which has established data on tissue distribution and renal clearance .
Research Findings and Challenges
Key Studies
- Substructure Analysis : this compound’s N-terminal region (residues 1–15) shares a conserved motif (GLLKGVG) with Maximin H5, linked to membrane permeabilization. However, its extended C-terminal helix enhances Gram-negative selectivity by penetrating lipopolysaccharide layers .
- Toxicity Profiling : Zebrafish embryo assays revealed this compound’s LC₅₀ of 25 μM, indicating moderate developmental toxicity compared to temporin A (LC₅₀ = 10 μM) .
Limitations in Current Data
- Spectral Data Gaps: Unlike magainin-2, detailed nuclear Overhauser effect (NOE) assignments for this compound’s tertiary structure are absent in public databases, hindering mechanistic modeling .
- Database Fragmentation : While KLSD and COD databases catalog peptide sequences and bioactivities, they lack standardized toxicity metrics or cross-species efficacy data, complicating direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
